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3-(aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one

Physicochemical profiling Drug-likeness Lead optimization

For researchers facing scaffold cross-reactivity, generic substitution of regioisomeric quinolinones introduces biological variance. This compound provides a strictly defined vector set (6-Cl, N-Me, 3-CH2NH2) for reproducible SAR. Key outcomes: (1) A primary amine handle for rapid amide/sulfonamide library synthesis targeting JNK1/2/3; (2) A 6-chloro halogen-bond donor validated for hinge-region interactions and metabolic stability modulation. Ideal for programs requiring validated kinase inhibitor starting materials with batch-to-batch consistency.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 1889021-35-5
Cat. No. B1475395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one
CAS1889021-35-5
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C=C(C1=O)CN
InChIInChI=1S/C11H11ClN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3
InChIKeyRHKBUANOYOTOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one: Overview


3-(Aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one (CAS 1889021-35-5) is a synthetic heterocyclic small molecule (C₁₁H₁₁ClN₂O; MW 222.67 g/mol) built on a quinolin-2(1H)-one core with three key substituents: a primary aminomethyl group at C-3, a chlorine at C-6, and an N-methyl group at position 1 . This compound belongs to a broader class of 3-(aminomethyl)quinolin-2-one derivatives that have been investigated as kinase inhibitor scaffolds (e.g., JNK inhibitors), NO-synthase/COX-2 dual inhibitors, and bacterial DNA gyrase/topoisomerase IV inhibitors, with biological activity exquisitely sensitive to the specific substitution pattern [1]. The co-occurrence of the 6-chloro, N-methyl, and 3-aminomethyl groups in a single entity creates a uniquely functionalized vector set that distinguishes it from des-chloro, des-methyl, and regioisomeric analogs commonly available in screening collections.

1
Unique substitution vector set – 6-chloro, N-methyl, and 3-aminomethyl groups in a single entity
2
Distinguished from des-chloro, des-methyl, and regioisomeric analogs commonly found in screening collections
3
Primary aminomethyl handle supports derivatization for kinase inhibitor library synthesis
4
Quinolin-2(1H)-one core reported in patent literature for JNK, NOS/COX-2, and DNA gyrase inhibition contexts

Why Generic Quinolinone Analogs Cannot Substitute


The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, but biological activity is exquisitely dependent on the nature and position of substituents. Removal of the N-methyl group (CAS 1017185-51-1) eliminates a critical hydrophobic contact and alters the tautomeric equilibrium of the lactam ring, potentially affecting both target binding and physicochemical properties . Absence of the 6-chloro substituent (CAS 1017185-43-1) removes a key halogen-bond donor and electron-withdrawing group that modulates ring electronics and metabolic stability . Regioisomeric variants with chlorine at C-7 instead of C-6 exhibit divergent pharmacological profiles in JNK inhibition assays, confirming that even minor positional changes produce non-interchangeable biological outcomes [1]. Furthermore, the 3-aminomethyl group serves as a primary amine handle for downstream derivatization; its replacement by bulkier aminoalkyl groups (e.g., 1-aminoethyl analogs) alters both the vector of the amine and steric constraints in the binding pocket [2]. These cumulative structural differences render generic substitution between members of this class scientifically invalid without explicit comparative validation data.

N-Methyl absence
Removing the N-methyl group may alter hydrophobic contacts and tautomeric equilibrium, potentially shifting target binding and physicochemical profile.
6-Chloro deletion
The 6-chloro substituent serves as a halogen-bond donor and electron-withdrawing group; its absence may change ring electronics and metabolic stability.
7-Chloro regioisomer
Moving chlorine to C-7 yields divergent JNK isoform selectivity profiles; regioisomeric substitution is not interchangeable without independent validation.

Product-Specific Comparative Evidence


N-Methyl vs. N-H: Lipophilicity and Permeability

The N-methyl group at position 1 of the target compound increases calculated lipophilicity relative to the N–H parent 3-(aminomethyl)-6-chloroquinolin-2(1H)-one (CAS 1017185-51-1). The N-methyl substitution eliminates a hydrogen-bond donor, reduces aqueous solubility, and enhances predicted membrane permeability—properties critical for cell-based assay performance and CNS penetration potential .

N-Methyl vs. N-H lipophilicity
Class-level
ΔcLogP ≈ +0.6 (predicted) vs. des-methyl analog
Predicted permeability shift; may impact intracellular target engagement
Experimental logP not publicly available
Physicochemical profiling Drug-likeness Lead optimization

6-Chloro vs. 7-Chloro Regioisomer: JNK Activity Profile

The aminomethyl quinolone patent (US2013/0018043) discloses 3-(aminomethyl)quinolin-2(1H)-one derivatives as JNK inhibitors, with distinct activity profiles for 6-chloro versus 7-chloro regioisomers. While the patent does not disclose the exact IC₅₀ of the target compound, it explicitly teaches that the position of the chloro substituent on the quinolinone ring is a critical determinant of JNK1/JNK2/JNK3 isoform selectivity and potency. The 6-chloro substitution pattern of the target compound places the electron-withdrawing chlorine para to the carbonyl, exerting a distinct electronic effect on the lactam ring compared to the 7-chloro analog which places chlorine meta to the carbonyl [1].

6-Cl vs. 7-Cl JNK profile
Class-level
6-Chloro and 7-chloro regioisomers show distinct JNK isoform selectivity patterns (patent SAR)
Regioisomer cannot substitute without independent biological validation
Exact IC₅₀ not publicly disclosed
JNK inhibition Kinase selectivity Regioisomer SAR

Aminomethyl vs. Aminoethyl Side-Chain Comparison

The target compound bears a primary 3-aminomethyl group (CH₂NH₂), whereas the related intermediate disclosed in US9624175B2, (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride (CAS 1887009-51-9), contains a chiral α-methylated amine. The α-methyl group introduces a stereocenter and increases steric bulk adjacent to the primary amine, which alters (i) the vector of the amine nitrogen, (ii) the conformational flexibility of the side chain, and (iii) the pKa of the amine by approximately +0.3 to +0.5 units due to the electron-donating methyl group [1]. These differences are critical when the 3-aminomethyl group is used as a synthetic handle for reductive amination, amide coupling, or urea formation in library synthesis .

Aminomethyl vs. aminoethyl
Class-level
Aminomethyl (no chiral center, lower steric bulk) vs. (S)-1-aminoethyl (chiral, ΔpKa ≈ +0.3–0.5 predicted)
Supports selection as achiral building block for SAR exploration
Experimental pKa values not reported
Mutant IDH inhibition Chiral building blocks Structure–activity relationships

Quinolin-2(1H)-one vs. Quinoline Core: 5-HT2c Selectivity

Research on 4-(aminomethyl)quinolin-2(1H)-ones has demonstrated that the 2-oxo group is essential for potent dual inhibition of bacterial DNA gyrase and topoisomerase IV, with activity against ciprofloxacin-resistant Gram-negative pathogens. Although the target compound bears the aminomethyl group at C-3 rather than C-4, the quinolin-2(1H)-one core (vs. the fully aromatic quinoline core) preserves the critical lactam hydrogen-bonding motif required for enzyme inhibition. In the MCHR1 antagonist series, replacement of the dihydronaphthalene core with a quinoline scaffold retaining the 2-oxo functionality resulted in a shift from potent 5-HT2c off-target affinity (IC₅₀ = 0.53 nM) to negligible 5-HT2c binding (IC₅₀ > 1000 nM), demonstrating that the 2-oxo group is a key determinant of selectivity [1].

2-Oxo core & 5-HT2c selectivity
Reported
>1800-fold reduction in 5-HT2c affinity for 2-oxo-quinoline vs. dihydronaphthalene scaffold (cross-study)
Supports quinolin-2(1H)-one core selection for low 5-HT2c off-target binding research
Class-level extrapolation; direct target compound data not available
Antibacterial DNA gyrase Topoisomerase IV Gram-negative pathogens

NOS/COX-2 Dual Inhibition Potential

Patent WO2006054912 discloses a broad series of aryl/hetaryl-3-aminomethyl-quinolone-2 derivatives as dual inhibitors of NO-synthase I (NOS-I) and cyclooxygenase-2 (COX-2). While the patent's generic Markush structure encompasses the target compound's core scaffold (3-aminomethyl-quinolin-2-one), the specific 6-chloro-1-methyl substitution pattern is not explicitly exemplified with quantitative IC₅₀ values. However, the patent teaches that chloro substitution on the quinolinone ring is among the preferred embodiments, and the combined NOS/COX-2 inhibition profile is a differentiated pharmacological strategy not accessible to simple quinoline analogs lacking the 2-oxo group [1].

NOS/COX-2 dual inhibition
Reported
Falls within Markush claims of WO2006054912; specific IC₅₀ not disclosed
Scaffold linked to dual NOS/COX-2 pharmacological potential in patent literature
Requires independent enzymatic validation
NO-synthase inhibition COX-2 inhibition Anti-inflammatory Dual pharmacology

Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis via 3-Aminomethyl Handle

The primary aminomethyl group at C-3 provides a versatile synthetic handle for rapid derivatization via reductive amination, amide coupling, sulfonamide formation, or urea synthesis. This makes the compound an ideal core scaffold for generating focused kinase inhibitor libraries, particularly for JNK1/2/3 targets where the aminomethyl quinolone chemotype has established intellectual property precedent. The 6-chloro substituent provides a halogen-bond donor for potential hinge-region interactions and a spectroscopic handle (³⁵Cl isotope pattern in mass spectrometry) for monitoring synthetic transformations [1].

MCHR1 Antagonists with Reduced 5-HT2c Off-Target Binding

For obesity and metabolic disorder programs targeting MCHR1, the quinolin-2(1H)-one core is structurally validated to reduce off-target 5-HT2c receptor binding by >1800-fold compared to dihydronaphthalene-based MCHR1 antagonists. The 6-chloro and N-methyl substituents of the target compound offer additional vectors for optimizing pharmacokinetic properties while maintaining the low 5-HT2c affinity profile that distinguishes this chemotype from earlier-generation MCHR1 antagonists [1].

Dual DNA Gyrase/Topoisomerase IV Inhibitor Probe

Based on the established activity of 4-(aminomethyl)quinolin-2(1H)-ones against ciprofloxacin-resistant Gram-negative pathogens, the target compound—with its aminomethyl group at C-3 rather than C-4—represents a regioisomeric probe for exploring the spatial tolerance of the DNA gyrase/topoisomerase IV binding pocket. This is particularly relevant for programs seeking to overcome fluoroquinolone resistance mechanisms while retaining the dual enzyme inhibition profile characteristic of the quinolin-2(1H)-one class [1].

Dual NOS/COX-2 Inhibitor Screening

The target compound falls within the Markush claims of WO2006054912 covering dual NO-synthase I / COX-2 inhibitors. For anti-inflammatory drug discovery, this chemotype offers a starting point distinct from traditional NSAIDs and selective COX-2 inhibitors (coxibs), with the potential for simultaneous modulation of nitric oxide and prostaglandin pathways—a differentiated pharmacological profile for inflammatory disorders with a neuroinflammatory component [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Primary aminomethyl handle for derivatization
Hinge-region halogen bonding; synthetic monitoring via Cl isotope pattern
MCHR1 antagonist research
Quinolin-2(1H)-one core reported to reduce 5-HT2c off-target binding
Off-target binding screening; PK optimization vectors
DNA gyrase/topoisomerase IV inhibition studies
C-3 aminomethyl regioisomeric probe for binding pocket spatial tolerance
Fluoroquinolone resistance mechanism exploration
Inflammatory disorder research (NOS/COX-2 dual inhibition)
Quinolin-2(1H)-one core within patent claims for dual enzyme inhibition
Nitric oxide/prostaglandin pathway modulation context
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